8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the sulfonyl groups, and incorporation of the thiophene ring. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under specific conditions.
Reduction: Reduction of the sulfonyl groups can lead to the formation of sulfides.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions on the thiophene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups can yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl groups and thiophene ring can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Other sulfonyl-containing spirocyclic compounds: These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its unique combination of functional groups and spirocyclic structure, which can impart distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
8-methylsulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S3/c1-21(15,16)13-6-4-12(5-7-13)14(8-9-19-12)22(17,18)11-3-2-10-20-11/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYDOQQJLJRIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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